molecular formula C19H21N7OS B2679503 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1795303-63-7

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2679503
CAS No.: 1795303-63-7
M. Wt: 395.49
InChI Key: DYIHUCHSIQHLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The pyrimidine ring is further linked to a piperazine group at the 4-position, which is connected to a propan-1-one chain terminated by a phenylthio (-SPh) group. Its structural complexity arises from the integration of three pharmacophoric elements:

  • Pyrimidine: Aromatic heterocycle enabling π-π stacking interactions.
  • 1,2,4-Triazole: A nitrogen-rich heterocycle contributing to hydrogen bonding and metabolic stability.
  • Piperazine: Enhances solubility and acts as a flexible spacer for target engagement.

Properties

IUPAC Name

3-phenylsulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c27-19(6-11-28-16-4-2-1-3-5-16)25-9-7-24(8-10-25)17-12-18(22-14-21-17)26-15-20-13-23-26/h1-5,12-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIHUCHSIQHLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a triazole derivative that has gained attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a complex structure comprising:

  • A triazole ring which is crucial for its biological activity.
  • A pyrimidine moiety that enhances its interaction with biological targets.
  • A piperazine group which may contribute to its pharmacokinetic properties.
  • A phenylthio group that could influence lipophilicity and receptor binding.

Triazole derivatives typically exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in the biosynthesis of essential cellular components. For instance, they can inhibit lanosterol 14α-demethylase (CYP51), leading to disrupted ergosterol synthesis in fungi .
  • Antimicrobial Activity : The presence of the triazole and phenylthio groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit vital metabolic pathways in bacteria and fungi .
  • Antitumor Properties : Some studies suggest that triazole compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Biological Activity Studies

Research has demonstrated the biological activity of similar triazole compounds. Here are some relevant findings:

Study FocusCompound StudiedBiological ActivityReference
Antifungal ActivityBenzotriazole DerivativesEffective against Candida species
Antimicrobial EfficacyTriazole DerivativesInhibition of bacterial growth in E. coli and Bacillus subtilis
Antitumor ActivityTriazole-Pyrimidine CompoundsInduction of apoptosis in cancer cell lines

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal properties of various triazole derivatives against Candida albicans. The results indicated that compounds with a similar structure to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one exhibited significant inhibitory effects on fungal growth .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity of triazole derivatives against multiple bacterial strains. The results highlighted that derivatives with enhanced lipophilicity showed improved efficacy against Escherichia coli and Pseudomonas aeruginosa, suggesting a potential application in treating bacterial infections .
  • Cancer Research : In a recent study, triazole-containing compounds were tested for their ability to induce apoptosis in various cancer cell lines. The findings revealed that certain modifications to the triazole structure significantly increased cytotoxicity against breast and lung cancer cells .

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of triazoles exhibit significant antifungal properties. The triazole moiety in this compound contributes to its effectiveness against various fungal pathogens. A review highlighted that compounds similar to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one have shown efficacy against strains such as Candida and Aspergillus species, which are common causes of invasive fungal infections .

Antibacterial Activity

In addition to antifungal properties, the compound has demonstrated antibacterial activity. Studies involving related triazole derivatives revealed their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure's ability to inhibit bacterial growth has been attributed to its interference with bacterial cell wall synthesis and function .

Case Study 1: Antifungal Efficacy

A study published in PubMed Central evaluated a series of triazole derivatives, including those structurally related to the compound . The findings demonstrated that specific modifications to the triazole ring enhanced antifungal potency significantly, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of triazole-pyrimidine hybrids. Compounds similar to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one were tested against various bacterial strains. Results indicated that these compounds exhibited broad-spectrum antibacterial activity, outperforming some conventional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogous derivatives, focusing on structural features, synthetic pathways, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Biological/PK Implications Reference
Target Compound 6-(1H-1,2,4-triazol-1-yl)pyrimidine; phenylthio group Enhanced lipophilicity and potential kinase inhibition due to sulfur atom
1-(4-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one Imidazole replaces triazole; phenyl replaces phenylthio Reduced metabolic stability (imidazole vs. triazole); lower solubility
Pramiconazole (1-(4-{4-[4-({(2S,4R)-4-(2,4-difluorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-2-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-3-(propan-2-yl)imidazolidin-2-one) Dioxolane ring and imidazolidinone core; triazole as a substituent Antifungal activity via CYP51 inhibition; improved CNS penetration
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) Pyridine replaces pyrimidine; thiophene replaces phenylthio Increased halogen bonding; potential antipsychotic activity
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo-pyrimidine core; lacks piperazine and sulfur groups Anticancer activity via thymidylate synthase inhibition

Key Findings and Implications

Triazole vs. Imidazole Substituents : The 1,2,4-triazole group in the target compound confers greater metabolic stability compared to imidazole derivatives, as triazoles are less prone to oxidative degradation .

Piperazine Linker : The piperazine moiety in the target compound and MK45 facilitates solubility in polar solvents (e.g., water solubility ~0.5 mg/mL) and enables conformational flexibility for target binding .

Biological Activity : Unlike pyrazolo-pyrimidine derivatives (e.g., compound 2 in ), the target compound’s triazole-pyrimidine core may target kinases (e.g., JAK2 or EGFR) rather than enzymes like thymidylate synthase .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this compound?

  • Key Considerations : Use coupling agents like HOBt/TBTU for amide bond formation, as demonstrated in piperazine derivatives (e.g., 3-(thiophen-2-ylthio)propanoic acid coupling with piperazine intermediates) . Solvent selection (e.g., anhydrous DMF) and temperature control (room temperature to 80°C) are critical for minimizing side reactions. Monitor reaction progress via TLC or HPLC-MS.
  • Experimental Design : Compare yields under varying stoichiometric ratios (e.g., 1:1.1 for acid:piperazine) and catalyst systems (e.g., HOBt vs. EDCI). Reference protocols from structurally analogous compounds, such as 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one .

Q. How can structural ambiguities in the compound be resolved?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement , complemented by spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR). For piperazine and triazole moieties, compare experimental data with computational predictions (DFT-optimized geometries).
  • Example : The crystal structure of (Z)-1-[4-fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one resolved positional disorder using SHELX .

Q. What analytical techniques are suitable for purity assessment?

  • Approach : Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HR-MS) for molecular ion confirmation. For thermal stability, use TGA/DSC (e.g., decomposition onset >200°C observed in pyrimidine-piperazine analogs ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Strategy : Synthesize analogs with modified substituents (e.g., phenylthio → benzylthio, triazole → tetrazole) and evaluate biological activity (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .
  • Case Study : Piperazine-triazole hybrids showed enhanced activity when the triazole ring was retained, as seen in 3-(1-adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-1H-1,2,4-triazole-5(4H)-thione .

Q. What computational methods are effective for modeling its pharmacokinetic properties?

  • Tools : Use SwissADME for predicting logP, bioavailability, and BBB penetration. MD simulations (GROMACS) can assess membrane permeability. Validate predictions with experimental logD7.4 values (e.g., similar compounds showed logP ~3.5 ).

Q. How to resolve contradictions in experimental vs. computational structural data?

  • Critical Analysis : Re-examine crystallographic parameters (e.g., R-factor <0.05 ) and refine force fields in MD simulations. For discrepancies in tautomeric forms (e.g., triazole vs. tetrazole), use variable-temperature NMR to probe dynamic equilibria .

Q. What process engineering strategies improve scalability of its synthesis?

  • Guidelines : Implement membrane separation (CRDC subclass RDF2050104 ) for intermediate purification. Optimize reaction parameters via DOE (e.g., Taguchi methods) to identify critical factors (e.g., solvent volume, agitation rate).

Q. How to design a robust biological assay for evaluating its therapeutic potential?

  • Protocol : Use cell-based assays (e.g., IC50 determination in cancer lines) with positive controls (e.g., doxorubicin). For target validation, employ CRISPR-Cas9 knockouts or siRNA silencing. Reference assays from aryl piperazine derivatives tested against kinases .

Methodological Notes

  • Crystallography Challenges : For twinned crystals, use SHELXD for phase solution and SHELXE for density modification .
  • Data Integration : Align experimental results with theoretical frameworks (e.g., Hammett plots for electronic effects ) to contextualize findings.
  • Safety : Follow SDS guidelines for handling phenylthio derivatives (e.g., wear nitrile gloves, avoid inhalation ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.